

# AF 555 Azide: Application Notes and Protocols for Click Chemistry

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## Compound of Interest

Compound Name: AF 555 azide

Cat. No.: B12377213

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These application notes provide a comprehensive guide to utilizing **AF 555 Azide** for the fluorescent labeling of biomolecules through click chemistry. AF 555 is a bright, photostable, and hydrophilic fluorescent dye, making it an excellent choice for a wide range of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods. This document details the protocols for two primary click chemistry techniques: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

## Introduction to AF 555 Azide Click Chemistry

Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for bioconjugation.<sup>[1]</sup> **AF 555 Azide** is a derivative of the AF 555 fluorophore that has been functionalized with an azide group. This azide moiety can react with an alkyne-functionalized biomolecule to form a stable triazole linkage.<sup>[2][3]</sup> This bioorthogonal reaction allows for the specific labeling of proteins, nucleic acids, and other molecules in complex biological samples.

There are two main strategies for **AF 555 Azide** click chemistry:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This classic click reaction utilizes a copper(I) catalyst to join terminal alkynes and azides.<sup>[2][3]</sup> It is a highly efficient and versatile method for labeling biomolecules.<sup>[4]</sup>

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides.[5][6] The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for live-cell imaging and in vivo applications.[5][6]

## Data Presentation

The following tables summarize the key quantitative parameters for performing CuAAC and SPAAC reactions with **AF 555 Azide**.

Table 1: Stock Solution Preparation for CuAAC

Reagent	Stock Concentration	Solvent	Storage
AF 555 Azide	10 mM	DMSO	-20°C, protected from light
Copper(II) Sulfate (CuSO <sub>4</sub> )	100 mM	Water	Room Temperature
THPTA Ligand	200 mM	Water	-20°C
Sodium Ascorbate	100 mM	Water	Prepare fresh for each use

Table 2: Reaction Conditions for CuAAC Labeling of Proteins

Parameter	Recommended Value	Notes
Alkyne-Modified Protein Concentration	1-5 mg/mL	In a compatible buffer (e.g., PBS)
AF 555 Azide Final Concentration	20 $\mu$ M - 100 $\mu$ M	A 10-fold molar excess over the alkyne is a good starting point. <a href="#">[7]</a>
CuSO <sub>4</sub> :THPTA Premix	1:2 to 1:5 molar ratio	Prepare fresh before adding to the reaction. <a href="#">[7]</a> <a href="#">[8]</a>
Final CuSO <sub>4</sub> Concentration	50 $\mu$ M - 2 mM	Optimize for each specific application. <a href="#">[7]</a>
Final Sodium Ascorbate Concentration	2.5 mM - 5 mM	Added to initiate the reaction. <a href="#">[2]</a> <a href="#">[9]</a>
Reaction Time	30 - 60 minutes	At room temperature, protected from light. <a href="#">[8]</a>
Quenching (optional)	100 mM Tris or Glycine	To stop the reaction. <a href="#">[10]</a>

Table 3: Reaction Conditions for SPAAC Labeling with DBCO

Parameter	Recommended Value	Notes
DBCO-Modified Biomolecule Concentration	1-10 mg/mL	In an amine-free and azide-free buffer (e.g., PBS, pH 7.2-7.4).
AF 555 Azide Molar Excess	2 to 4-fold	Over the DBCO-modified biomolecule. <a href="#">[11]</a>
Reaction Time	2 - 4 hours (RT) or overnight (4°C)	Longer incubation times may be needed for dilute samples. <a href="#">[11]</a>
Solvent	Aqueous buffer (e.g., PBS)	Can tolerate up to 20% DMSO. <a href="#">[11]</a>

## Experimental Protocols

### Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein

This protocol describes the labeling of a protein containing a terminal alkyne group with **AF 555 Azide** using a copper(I) catalyst generated in situ.

Materials:

- Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
- **AF 555 Azide**
- Copper(II) Sulfate ( $\text{CuSO}_4$ )
- THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand
- Sodium Ascorbate
- Dimethylsulfoxide (DMSO)
- Deionized water
- Purification column (e.g., desalting spin column or size-exclusion chromatography)

Procedure:

- Prepare Stock Solutions:
  - Prepare a 10 mM stock solution of **AF 555 Azide** in anhydrous DMSO.
  - Prepare a 100 mM stock solution of  $\text{CuSO}_4$  in deionized water.
  - Prepare a 200 mM stock solution of THPTA in deionized water.<sup>[4]</sup>
  - Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each experiment.<sup>[4]</sup>

- Reaction Setup:
  - In a microcentrifuge tube, combine the alkyne-modified protein solution with the **AF 555 Azide** stock solution. A typical starting point is a 4-10 fold molar excess of the azide.[8]
  - Prepare the CuSO<sub>4</sub>:THPTA premix by mixing CuSO<sub>4</sub> and THPTA in a 1:2 molar ratio and letting it stand for a few minutes.[8]
  - Add the CuSO<sub>4</sub>:THPTA premix to the protein-azide mixture. The final concentration of the copper complex should be optimized, but a starting point of 25 equivalents relative to the azide can be used.[8]
- Initiate the Reaction:
  - Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 40 equivalents relative to the azide to initiate the click reaction.[8]
  - Mix the reaction gently by pipetting or brief vortexing.
- Incubation:
  - Incubate the reaction at room temperature for 30-60 minutes, protected from light.[8]
- Purification:
  - Purify the labeled protein from unreacted dye and catalyst components using a desalting spin column, size-exclusion chromatography, or dialysis.

## Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells with a DBCO-functionalized AF 555 dye. For intracellular targets, permeabilization steps would be required.

Materials:

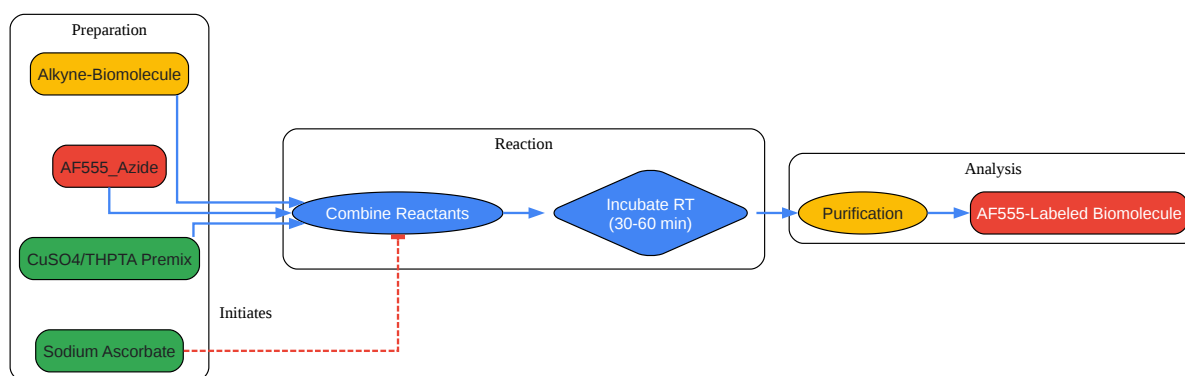
- Cells with azide-functionalized biomolecules
- AF 555-DBCO
- Cell culture medium or appropriate buffer (e.g., PBS with  $\text{Ca}^{2+}/\text{Mg}^{2+}$ )
- Anhydrous DMSO

#### Procedure:

- Prepare AF 555-DBCO Solution:
  - Prepare a stock solution of AF 555-DBCO in anhydrous DMSO (e.g., 10 mM).
- Cell Preparation:
  - Wash the cells expressing the azide-modified target twice with fresh, pre-warmed culture medium or buffer to remove any interfering substances.
- Labeling Reaction:
  - Dilute the AF 555-DBCO stock solution in culture medium to the desired final concentration (typically in the low micromolar range, which should be optimized for the specific cell type and target).
  - Add the AF 555-DBCO containing medium to the cells.
- Incubation:
  - Incubate the cells at 37°C in a CO<sub>2</sub> incubator for 1-2 hours. The optimal incubation time may vary and should be determined empirically.
- Washing:
  - After incubation, gently aspirate the labeling solution and wash the cells three times with fresh, pre-warmed medium or buffer to remove any unreacted dye.
- Imaging:

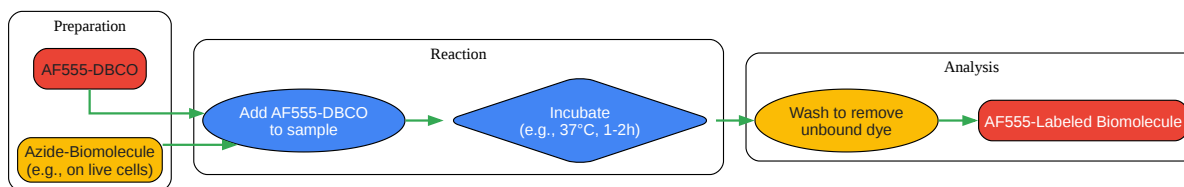
- The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for AF 555 (Excitation/Emission maxima ~555/565 nm).

## Mandatory Visualization



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.



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Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

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